N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a chlorophenyl group, and a fluorobenzamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzyl chloride with morpholine to form 4-chlorobenzylmorpholine. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide
- N-(4-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
Uniqueness
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide stands out due to the presence of the fluorobenzamide moiety, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential interactions with biological targets.
Properties
Molecular Formula |
C19H20ClFN2O2 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H20ClFN2O2/c20-16-5-1-14(2-6-16)18(23-9-11-25-12-10-23)13-22-19(24)15-3-7-17(21)8-4-15/h1-8,18H,9-13H2,(H,22,24) |
InChI Key |
IAOPJZIDZWUFIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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